O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester
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Overview
Description
O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester is a complex organic compound that is often used in the field of organic synthesis and peptide chemistry. This compound is known for its role as a protecting group in peptide synthesis, which helps in the selective protection of amino acids during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester typically involves multiple stepsThe final step involves the esterification of the carboxyl group with 4-nitrophenol under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under mild conditions to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and 4-nitrophenol.
Scientific Research Applications
O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester involves the selective protection of the amino group in amino acids. The Fmoc group is introduced to the amino group, preventing it from reacting during peptide bond formation. This selective protection allows for the stepwise synthesis of peptides, ensuring that only the desired peptide bonds are formed .
Comparison with Similar Compounds
Similar Compounds
- L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[4-(4-iodophenyl)-1-oxobutyl]-, 1,1-dimethylethyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester
- 1,3-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester
Uniqueness
What sets O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester apart from similar compounds is its specific application in peptide synthesis. The combination of the tert-butyl and Fmoc protecting groups provides a unique balance of stability and reactivity, making it particularly useful in the stepwise synthesis of complex peptides .
Properties
CAS No. |
71989-34-9 |
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Molecular Formula |
C28H28N2O7 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(4-nitrophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C28H28N2O7/c1-28(2,3)36-17-25(26(31)37-19-14-12-18(13-15-19)30(33)34)29-27(32)35-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)/t25-/m0/s1 |
InChI Key |
SEGPEIBEEYVOMQ-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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